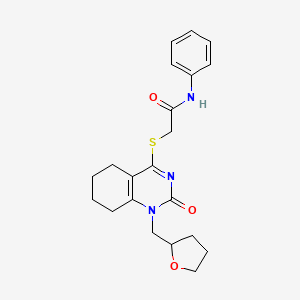

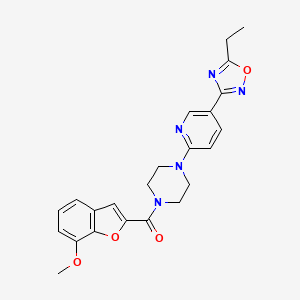

![molecular formula C18H24FNO2S B2832383 N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide CAS No. 333310-90-0](/img/structure/B2832383.png)

N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a compound that features a unique adamantane structure, which is known for its stability and rigidity. The adamantane moiety is a diamondoid hydrocarbon, which imparts significant steric bulk and hydrophobicity to the molecule. The presence of the fluorobenzenesulfonamide group adds further chemical diversity, making this compound interesting for various applications in medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Similar adamantane-containing compounds have been studied for their inhibitory activity against the dengue virus .

Mode of Action

It’s known that adamantane-containing amines can undergo the chan–lam n-arylation reaction . This reaction involves the copper (II)-catalyzed interaction of amines with arylboronic acids . The reactivity of the amines was found to strongly depend on their structure .

Biochemical Pathways

The chan–lam n-arylation reaction, which is relevant to adamantane-containing amines, has been extensively developed in the last decade .

Pharmacokinetics

The compound’s molecular formula is c22h35n3o2s, and it has an average mass of 405597 Da . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Similar adamantane-containing compounds have shown significant anti-denv serotype 2 activity and low cytotoxicity .

Action Environment

The chan–lam n-arylation reaction conditions were optimized for the synthesis of n-aryl derivatives of adamantane-containing amines . These conditions, including the concentration of the amine solution, the temperature, and the reaction time, could potentially influence the compound’s action .

Biochemical Analysis

Biochemical Properties

The compound is involved in biochemical reactions, particularly with enzymes such as soluble epoxide hydrolase (sEH). sEH is an enzyme involved in the arachidonic acid cascade, which converts fatty acid epoxides into vicinal diols .

Cellular Effects

Compounds with similar adamantane structures have been found to have significant effects on various types of cells . For instance, some adamantane-containing compounds have shown marked antiarrhythmic activity in models of calcium chloride and aconitin arrhythmia .

Molecular Mechanism

It is known that the compound interacts with enzymes such as sEH, potentially influencing its activity

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized in yields ranging from 36% to 87%

Metabolic Pathways

It is known that the compound undergoes ester hydrolysis, yielding a variety of N-pentylindazole-3-carboxylic acid metabolites and 1-adamantanol metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from adamantane derivatives. One common approach is the alkylation of adamantane with ethyl halides to introduce the ethyl group. This is followed by the introduction of the sulfonamide group through sulfonylation reactions. The final step involves the fluorination of the benzene ring using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl groups, which can further react to form other functional groups.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated adamantane derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives.

Scientific Research Applications

N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

Materials Science: The rigidity and stability of the adamantane moiety make it useful in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

Industrial Applications: It can be used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

1-Adamantylamine: Similar in structure but lacks the sulfonamide and fluorobenzene groups.

4-Fluorobenzenesulfonamide: Contains the sulfonamide and fluorobenzene groups but lacks the adamantane moiety.

N-(1-Adamantyl)acetamide: Contains the adamantane moiety and an amide group but lacks the fluorobenzene and sulfonamide groups.

Uniqueness

N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide is unique due to the combination of the adamantane moiety, the ethyl linker, the sulfonamide group, and the fluorobenzene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name |

N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAKIGJHBMFHGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2832307.png)

![3-[4-(4-methoxyphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2832308.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2832310.png)

![2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2832319.png)

![N-[[1-(2-Propan-2-yloxyethyl)indazol-3-yl]methyl]prop-2-enamide](/img/structure/B2832320.png)

![3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea](/img/structure/B2832321.png)